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Notes & Context

Hydrolysis Rate Rapid (Data suggests
(Relative) much faster than
psilocybin) [1]

Functional 24.0 nM [1]
Activity (EC50 at
5-HT2A)

Binding Affinity Substantially weaker
(5-HT2A) than its metabolite [1]

In Vivo Behavioral Active, induces head-
Potency twitch response (HTR)
(2]

Slower (Baseline
for comparison) [1]

~24-150 nM (as
psilocin) [2] [3]

Weaker than
psilocin [2]

Active, induces
HTR [2] [3]

Experimental Data and Protocols

Psilacetin (4-AcO-DMT)
hydrolyzes ~40x faster than
psilocybin in vitro [1].

Higher potency = lower EC50.
4-HO-EPT (metabolite) has
EC50 of 4.24 nM [1].

4-AcO-EPT shows weaker
binding vs. 4-HO-EPT across
many receptors [1].

HTR in mice is a key
behavioral proxy for
psychedelic effects in humans

[2].
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The inference that 4-AcO-EPT hydrolyzes faster than psilocybin is based on research into closely related

compounds and supporting pharmacological data.

e Background Hydrolysis Studies: Research on the parent compound psilacetin (4-AcO-DMT)
shows it hydrolyzes about forty times faster than psilocybin in chemical background hydrolysis
studies. This indicates that the acetate ester group is far more labile than the phosphate ester
group [1]. It is important to note that hydrolysis in the body is also enzymatic, and the in vitro rates
highlight an inherent chemical difference [1].

¢ In Vitro Functional Assays: Calcium mobilization assays used to measure 5-HT2A receptor
activation provide indirect evidence of hydrolysis. These experiments typically involve transferring
cells (e.g., HEK293) expressing the human 5-HT2A receptor. The cells are loaded with a calcium-
sensitive fluorescent dye and then exposed to the test compound. The resulting fluorescence signal,
measured with a plate reader, indicates receptor activation [2]. The finding that 4-AcO-EPT has a
significantly higher EC50 (lower potency) than its metabolite 4-HO-EPT is consistent with 4-AcO-EPT
being a prodrug that must be converted to the active form [1].

¢ In Vivo Behavioral Studies: The head-twitch response (HTR) in mice is a standard model for
predicting psychedelic potential in humans [2]. In these studies, mice are administered the test
compound (e.g., 4-AcO-EPT fumarate) intraperitoneally or orally, and HTRs are recorded by trained
observers or automated systems. The fact that 4-AcO-EPT induces HTR with similar potency to its
hydroxy metabolite suggests efficient and rapid in vivo hydrolysis to the active form, 4-HO-EPT [2].

The following diagram illustrates the shared metabolic pathway and experimental workflow used to evaluate

these prodrugs.
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Key Inferences for Researchers

e 4-AcO-EPT is a Putative Prodrug: The collective evidence strongly supports that 4-AcO-EPT acts

as a prodrug for 4-HO-EPT [1] [2]. The significantly weaker direct receptor binding and functional
activity of 4-AcO-EPT compared to 4-HO-EPT, combined with its potent in vivo effects, points to a

need for biotransformation to become fully active.

e Acetate Esters Hydrolyze Faster than Phosphates: While direct kinetic data for 4-AcO-EPT is
lacking, the established forty-fold faster hydrolysis rate of psilacetin (4-AcO-DMT) over psilocybin
provides a strong, chemically sound analogy [1]. This makes the acetate ester a promising functional

group for designing rapid-acting prodrugs.
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¢ Critical Need for Characterization: The scientific literature has documented instances of incorrect
salt stoichiometry assignments (e.g., fumarate vs. hydrofumarate) for these compounds, which were
only corrected through single-crystal X-ray diffraction studies [1]. This highlights the necessity of
rigorous analytical characterization for precise pharmacological research.

In summary, while a direct, side-by-side hydrolysis rate constant for 4-AcO-EPT versus psilocybin is not
available in the public literature, the data for closely related compounds and the pharmacological profile of
4-AcO-EPT strongly indicate a significantly faster hydrolysis rate, positioning it as an efficient prodrug for

4-HO-EPT.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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